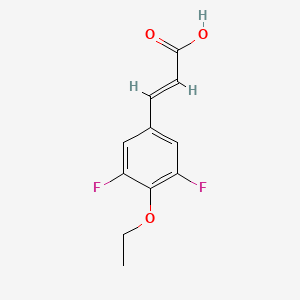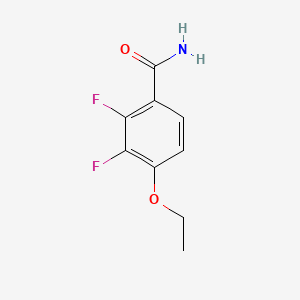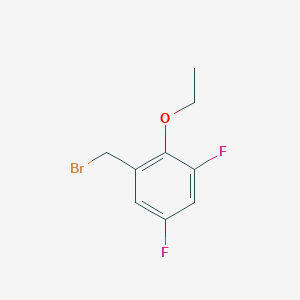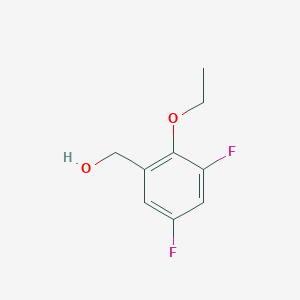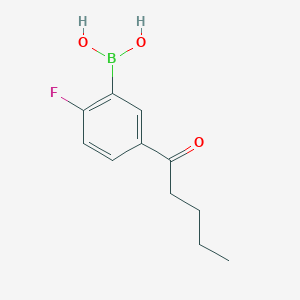
(2-フルオロ-5-ペンタノイルフェニル)ボロン酸
概要
説明
“(2-Fluoro-5-pentanoylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible and covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .
Synthesis Analysis
While specific synthesis methods for “(2-Fluoro-5-pentanoylphenyl)boronic acid” were not found, boronic acids are generally synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-pentanoylphenyl)boronic acid” is C11H14BFO3 . The molecular weight is 224.04 .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-pentanoylphenyl)boronic acid”, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property is utilized in various sensing applications .Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Fluoro-5-pentanoylphenyl)boronic acid” is 399.8±52.0 °C . The predicted density is 1.17±0.1 g/cm3 .科学的研究の応用
センシング用途
(2-フルオロ-5-ペンタノイルフェニル)ボロン酸: は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との環状エステルを形成する能力により、センサーの開発に利用されています . この相互作用は、炭水化物やその他の物質を検出できる蛍光センサーを作成する際に特に有用です .
生物学的標識
この化合物はジオールとの相互作用により、生物学的標識にも使用できます。 生体分子に結合させることができ、複雑な生物系における特定のタンパク質や細胞の追跡と識別を可能にします .
タンパク質操作と修飾
研究者は、(2-フルオロ-5-ペンタノイルフェニル)ボロン酸をタンパク質操作と修飾に使用しています。 これには、タンパク質構造や機能の変更、または研究や治療目的のためにタンパク質を他の分子や表面に結合させることが含まれます .
分離技術
分離技術では、このボロン酸誘導体は、生体分子の分離と精製に使用されます。 特定の糖または糖タンパク質に選択的に結合でき、混合物からの分離を容易にします .
治療薬の開発
この化合物は、さまざまな生体分子と相互作用する能力から、治療薬の開発候補となっています。 特定の酵素やシグナル伝達経路を標的とする薬剤の設計に使用できます .
グリコシル化分子の電気泳動
(2-フルオロ-5-ペンタノイルフェニル)ボロン酸を利用した電気泳動法は、グリコシル化分子を分離できます。これは、糖尿病などの疾患の診断とモニタリングにおいて重要です .
分析方法のための建築材料
このボロン酸誘導体は、分析方法で使用されるマイクロ粒子またはポリマーに組み込むことができます。 これらの材料は、環境モニタリングから臨床診断まで、さまざまな用途があります .
制御放出システム
生体医薬分野では、(2-フルオロ-5-ペンタノイルフェニル)ボロン酸は、インスリン送達デバイスなどの制御放出システムの一部になる可能性があります。 この化合物の特性により、血糖値の変化に応答して、必要に応じてインスリンを放出することができます .
作用機序
Target of Action
The primary target of (2-Fluoro-5-pentanoylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of carbon–carbon bonds .
Pharmacokinetics
Its properties such as boiling point (3998±520 °C), density (117±01 g/cm3), and pKa (753±058) can provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is facilitated by the compound’s interaction with palladium and its role as an organoboron reagent .
Action Environment
The action of (2-Fluoro-5-pentanoylphenyl)boronic acid can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be 2-8°C . Additionally, its reactivity may be influenced by the pH of the environment, given its pKa value .
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
生化学分析
Biochemical Properties
(2-Fluoro-5-pentanoylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds . The boronic acid group in (2-Fluoro-5-pentanoylphenyl)boronic acid interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling. This interaction is crucial for the transfer of the organic group from boron to palladium, leading to the formation of the desired product .
Cellular Effects
The effects of (2-Fluoro-5-pentanoylphenyl)boronic acid on various types of cells and cellular processes are still under investigation. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins. For instance, they can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (2-Fluoro-5-pentanoylphenyl)boronic acid involves its interaction with biomolecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interactions . Additionally, the fluorinated phenyl ring may contribute to the compound’s binding affinity and specificity by engaging in hydrophobic interactions with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2-Fluoro-5-pentanoylphenyl)boronic acid are important factors to consider. The compound is predicted to have a boiling point of 399.8±52.0 °C and a density of 1.17±0.1 g/cm3 . These properties suggest that it is relatively stable under standard laboratory conditions. Long-term studies are needed to assess any potential degradation and its impact on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of (2-Fluoro-5-pentanoylphenyl)boronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic or adverse effects at high doses. For instance, they can cause irritation to the skin, eyes, and respiratory system . Therefore, it is crucial to determine the threshold effects and safe dosage levels of (2-Fluoro-5-pentanoylphenyl)boronic acid in animal models to avoid any potential toxicity.
Metabolic Pathways
The metabolic pathways involving (2-Fluoro-5-pentanoylphenyl)boronic acid are not well-documented. Boronic acids are generally metabolized by enzymes such as cytochrome P450s and esterases. These enzymes can catalyze the oxidation or hydrolysis of the boronic acid group, leading to the formation of metabolites that can be further processed by the body . Understanding the metabolic pathways of (2-Fluoro-5-pentanoylphenyl)boronic acid is essential for assessing its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2-Fluoro-5-pentanoylphenyl)boronic acid within cells and tissues are influenced by its chemical properties. The compound’s relatively high molecular weight and hydrophobic nature suggest that it may rely on specific transporters or binding proteins for cellular uptake and distribution . Additionally, its interaction with cellular membranes and organelles can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of (2-Fluoro-5-pentanoylphenyl)boronic acid is likely determined by its chemical structure and interactions with cellular components. The presence of the boronic acid group may facilitate its targeting to specific organelles, such as the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its activity and function.
特性
IUPAC Name |
(2-fluoro-5-pentanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFHJRPUPPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674759 | |
| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-52-0 | |
| Record name | B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



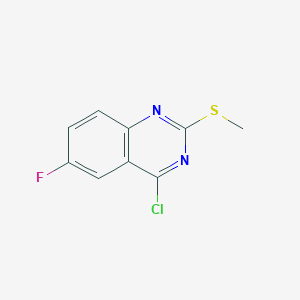


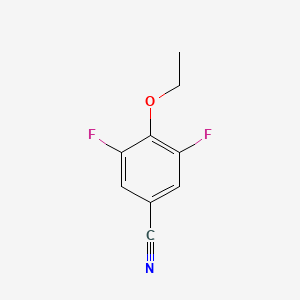
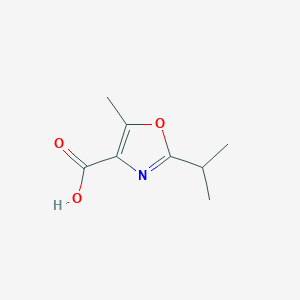
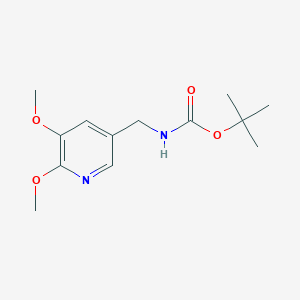
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
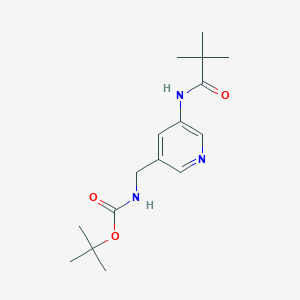
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
